Home > Products > Screening Compounds P25994 > 5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol - 128022-68-4

5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Catalog Number: EVT-258310
CAS Number: 128022-68-4
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADX10061 is a potent, selective antagonist of the dopamine D1 receptor. It is developed by Addex Pharmaceuticals for the treatment of nicotine dependence.
Overview

5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a complex organic compound known for its role as a dopamine D-1 receptor antagonist. This compound has garnered attention in pharmacology due to its potential therapeutic applications in treating various neurological disorders. The compound is classified under the category of benzazepines, which are bicyclic compounds containing a benzene ring fused to a seven-membered nitrogen-containing ring.

Source and Classification

This compound is often referenced in scientific literature and patents related to drug discovery and development. It is specifically identified as (+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol in pharmacological studies. Its classification includes:

  • Chemical Class: Benzazepines
  • Receptor Target: Dopamine D-1 receptor
  • Potential Applications: Neurological therapeutics
Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate precursors that include substituted benzofurans and nitro compounds.
  2. N-Methylation: A crucial step involves the N-methylation of the corresponding amine derivatives to form the tetrahydro-benzazepine structure.
  3. Cyclization: Cyclization reactions are employed to form the bicyclic structure characteristic of benzazepines.
  4. Purification: The final product is purified using methods such as high-performance liquid chromatography to ensure purity suitable for biological testing.

Specific reaction conditions and catalysts may vary based on the synthetic route chosen .

Chemical Reactions Analysis

Reactions and Technical Details

The compound participates in various chemical reactions typical of benzazepines, including:

  1. Nucleophilic Substitution: The nitro group can undergo reduction reactions to yield amine derivatives.
  2. Oxidation Reactions: Potential oxidation at specific positions can modify its pharmacological properties.
  3. Receptor Binding Studies: Interaction with dopamine D-1 receptors has been studied extensively to elucidate its mechanism of action.

These reactions are crucial for understanding the compound's reactivity and potential modifications for enhanced efficacy .

Mechanism of Action

Process and Data

The mechanism of action of 5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol primarily involves antagonism at the dopamine D-1 receptor site. This interaction leads to:

  1. Inhibition of Dopamine Signaling: By blocking D-1 receptors, the compound reduces dopaminergic activity which may be beneficial in conditions characterized by excessive dopamine signaling.
  2. Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties that may arise from modulating dopaminergic pathways.

Quantitative data on binding affinities and receptor interactions are critical for further development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol include:

  • Molecular Weight: Approximately 318.39 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Specific melting point data may vary; typically assessed during purification.

Chemical properties include stability under standard laboratory conditions but may require protection from light and moisture .

Applications

Scientific Uses

This compound has significant implications in scientific research, particularly in:

  1. Pharmacological Studies: Its role as a dopamine D-1 receptor antagonist makes it a candidate for studying neurological disorders such as schizophrenia and Parkinson's disease.
  2. Drug Development: The unique structure provides a scaffold for developing new therapeutic agents targeting dopaminergic systems.
  3. Analytical Chemistry: Methods have been established for quantifying this compound in biological samples using high-performance liquid chromatography techniques .

Properties

CAS Number

128022-68-4

Product Name

5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

IUPAC Name

(5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1

InChI Key

XZPSYCOYKJRHKE-MRXNPFEDSA-N

SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine
CEE-03-310
NNC 01-0687
NNC 687
NNC-01-0687
NNC-687

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.